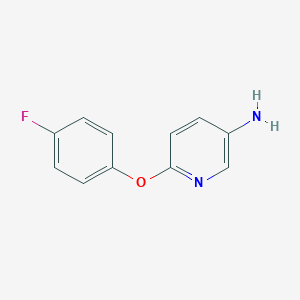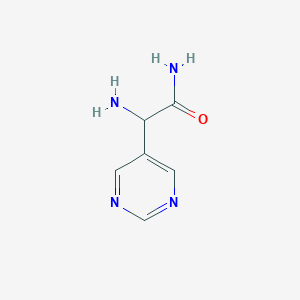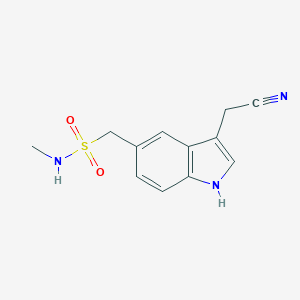
3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide
説明
Synthesis Analysis
The synthesis of indole derivatives, as mentioned in the first paper, involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The presence of a free C=C bond in the quinoid ring of the starting arylsulfonamides allows the reaction to proceed under a 1,4-addition scheme, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides. High redox potential in N-(4-oxocyclohexa-2,5-diene-1-ylidene)aroylamides results in both reduction and 1,4-addition, with the 1,4-addition product being obtained only for the 2,3-dimethyl derivative .
Molecular Structure Analysis
The second and third papers provide insights into the molecular structure of related compounds. In N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond is syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The molecular packing is characterized by chains formed through N—H⋯O hydrogen bonding . Similarly, N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a syn conformation of the N—H bond to the meta-chloro group, with the molecules forming dimers through N—H⋯O hydrogen bonds and C—H⋯O interactions between dimers leading to a ribbonlike structure .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" specifically. However, the general reactivity of the indole and methanesulfonamide moieties can be inferred from the provided data. The indole derivatives synthesized in the first paper show potential biological activity, suggesting that similar compounds could also exhibit reactivity conducive to biological interactions . The hydrogen bonding observed in the structures of related methanesulfonamides indicates a potential for similar interactions in "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .
Physical and Chemical Properties Analysis
The fourth paper discusses the structural characterization of N-(2-cyanophenyl)disulfonamides, which are structurally related to the compound of interest. The characterization techniques include NMR, IR, mass spectrometry, and X-ray diffraction, with DFT calculations confirming the optimized structural parameters. These techniques and computational studies provide a comprehensive understanding of the physical and chemical properties of the compounds, which could be analogous to "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .
科学的研究の応用
Indole Synthesis and Classification
Indole derivatives, such as "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide," play a crucial role in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a framework for classifying all indole syntheses, highlighting the significance of indole alkaloids in inspiring organic synthesis chemists. Their work offers insights into the methodologies for preparing indole derivatives, potentially including compounds like "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" (Taber & Tirunahari, 2011).
Green Chemistry and Methane Conversion
The conversion of methane into more valuable compounds is an area of green chemistry with significant implications for sustainability. Adebajo (2007) discusses the catalytic methylation of aromatics as a new route for converting methane to higher hydrocarbons. This research highlights the potential of using methane, a greenhouse gas, as a feedstock for synthesizing complex organic molecules, possibly including "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" (Adebajo, 2007).
Homogeneous Functionalization of Methane
Gunsalus et al. (2017) review homogeneous systems for converting methane to functionalized products. Their classification of various reports based on practical and mechanistic considerations offers a backdrop for understanding the transformation of methane into compounds with added value. This research context may provide a foundation for the synthesis and application of "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" by leveraging methane as a carbon source (Gunsalus et al., 2017).
特性
IUPAC Name |
1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOCMIZDNGJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

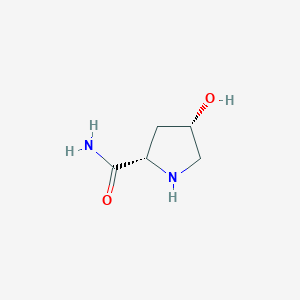
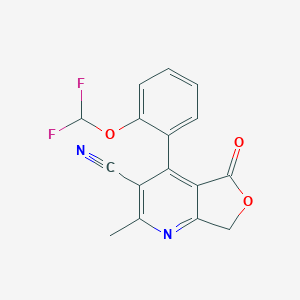
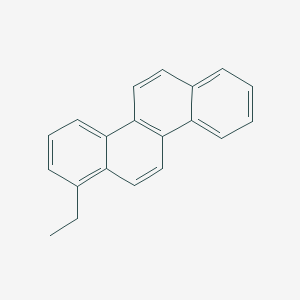
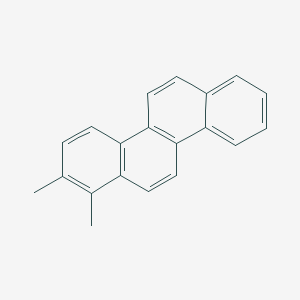
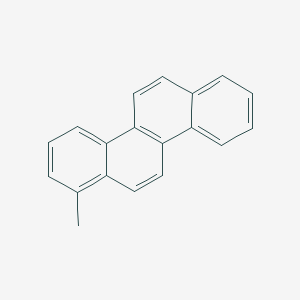
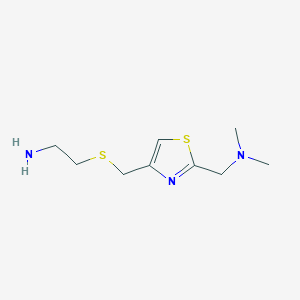
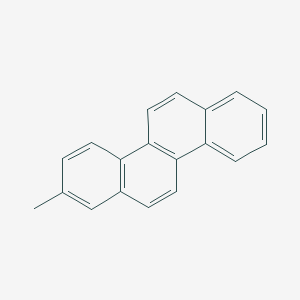

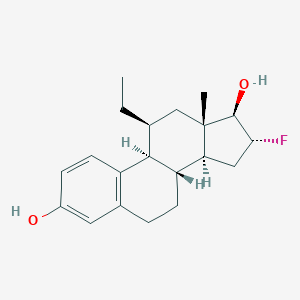

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
